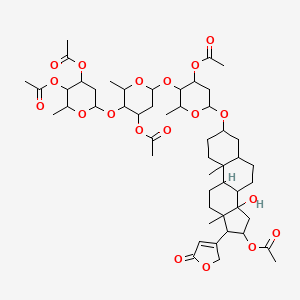
1-(2-Amino-5-methylpyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-methylpyridin-4-yl)ethanone is a chemical compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an amino group and a methyl group on the pyridine ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-methylpyridin-4-yl)ethanone typically involves the reaction of 2-amino-5-methylpyridine with an appropriate acylating agent. One common method is the acylation of 2-amino-5-methylpyridine using acetyl chloride or acetic anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-5-methylpyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
1-(2-Amino-5-methylpyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Amino-5-methylpyridin-4-yl)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethanone group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: This compound shares a similar structure but has a pyrimidine ring instead of a pyridine ring.
1-(3-Aminopyridin-4-yl)ethanone: This compound has an amino group at a different position on the pyridine ring.
Uniqueness: 1-(2-Amino-5-methylpyridin-4-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethanone group makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-(2-amino-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4H,1-2H3,(H2,9,10) |
Clé InChI |
GGMAETUEISQHJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



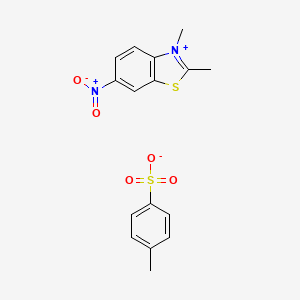
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)

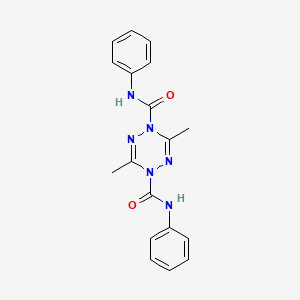

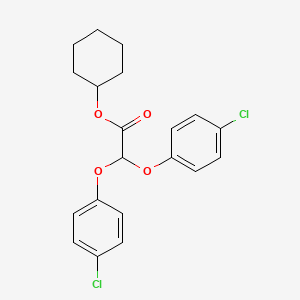
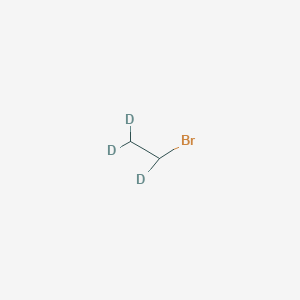

![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)

